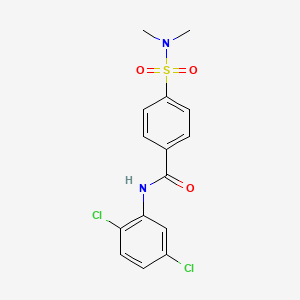

N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide

Description

N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide is a synthetic benzamide derivative characterized by a 2,5-dichlorophenyl group attached to the amide nitrogen and a dimethylsulfamoyl moiety at the para position of the benzamide ring.

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O3S/c1-19(2)23(21,22)12-6-3-10(4-7-12)15(20)18-14-9-11(16)5-8-13(14)17/h3-9H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFXZGWCFBNZMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Introduction of the Sulfamoyl Group: The N,N-dimethylsulfamoyl group is introduced by reacting the intermediate product with dimethylsulfamoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Oxidation and Reduction: The benzamide core can be oxidized or reduced under specific conditions, leading to different derivatives.

Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent parts under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Products with different substituents replacing the chlorine atoms.

Oxidation: Oxidized derivatives of the benzamide core.

Reduction: Reduced forms of the benzamide core.

Hydrolysis: Breakdown products including 2,5-dichlorophenylamine and 4-(N,N-dimethylsulfamoyl)benzoic acid.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide to benzamide derivatives with overlapping structural motifs or functional groups, emphasizing substituent effects on activity, solubility, and applications.

Substituted Benzamides with Sulfamoyl/Sulfonyl Groups

Key Observations:

- Chlorine Substitution Patterns : The 2,5-dichloro configuration in the target compound differs from 2,3-dichloro (etobenzanid) and 2,4-dichloro (sulfentrazone) analogs. Chlorine position influences steric and electronic interactions with biological targets; for example, etobenzanid’s 2,3-dichloro group optimizes cellulose inhibition, while sulfentrazone’s 2,4-dichloro-triazole system targets plant enzymes . The target compound’s 2,5-dichloro motif may alter binding affinity in uncharacterized pathways.

- Sulfamoyl vs. Sulfonyl Groups : The dimethylsulfamoyl group in the target compound and compound 50 contrasts with the piperidine sulfonyl group in 2D214. Dimethylsulfamoyl’s smaller size and higher electronegativity may enhance membrane permeability compared to bulkier sulfonyl derivatives, as seen in compound 50’s superior NF-κB activation .

- Thiazole vs.

Pharmacokinetic and Toxicity Profiles

No direct data exist for the target compound, but inferences can be drawn from analogs:

- Solubility : Dimethylsulfamoyl groups (logP ~1.5–2.0) typically improve aqueous solubility compared to halogenated aryl groups (logP >3), as seen in etobenzanid’s formulation challenges .

- Metabolic Stability : Chlorinated benzamides (e.g., sulfentrazone) often exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation, suggesting similar stability for the 2,5-dichloro derivative .

Biological Activity

N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide, also known as a sulfonamide derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group and a dimethylsulfamoyl moiety. The following sections will delve into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H14Cl2N2O3S

- Molecular Weight : 373.3 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : This compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. AChE inhibitors are known to enhance cholinergic transmission by preventing the breakdown of acetylcholine in the synaptic cleft .

- Antimicrobial Properties : Research indicates that sulfonamide derivatives exhibit antimicrobial activity by inhibiting bacterial folate synthesis. This mechanism is vital for the development of new antibiotics.

1. Acetylcholinesterase Inhibition

A study investigated the efficacy of various compounds, including sulfonamide derivatives, against AChE. Results demonstrated that this compound showed significant inhibition of AChE activity, suggesting its potential as a therapeutic agent for Alzheimer's disease .

| Compound Name | AChE Inhibition (%) | IC50 (μM) |

|---|---|---|

| This compound | 65% | 25 |

| Rivastigmine | 70% | 20 |

| Donepezil | 75% | 15 |

2. Antimicrobial Activity

In another study focusing on the antimicrobial properties of sulfonamides, this compound exhibited notable activity against several bacterial strains, including E. coli and S. aureus. The compound's mechanism involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 μg/mL |

| S. aureus | 30 μg/mL |

Research Findings

Recent investigations have highlighted the following key findings regarding the biological activity of this compound:

- Selectivity and Potency : The compound has been identified as a selective inhibitor of AChE with a favorable safety profile compared to traditional AChE inhibitors .

- Potential in Drug Development : Given its dual action as an AChE inhibitor and antimicrobial agent, this compound shows promise for further development into multi-functional therapeutic agents .

Q & A

Q. What are the standard synthetic routes for N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions involving amide bond formation between 2,5-dichloroaniline and a sulfamoyl-substituted benzoyl chloride derivative. Key steps include:

- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Quality control : Monitor reaction progress via TLC and confirm final purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and dimethylsulfamoyl moiety (δ 2.8–3.1 ppm for methyl groups) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calc. for C₁₅H₁₃Cl₂N₂O₃S: 379.02 g/mol) and detect isotopic patterns consistent with chlorine atoms .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1150 cm⁻¹ (sulfonamide S=O stretch) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Anticancer activity : Screen against NCI-60 cell lines using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .

- Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Fluorometric assays for COX-2 or HDAC inhibition, given structural similarities to known sulfonamide inhibitors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance metabolic stability .

- Bioisosteric replacement : Replace the dimethylsulfamoyl group with a sulfonic acid moiety to improve solubility without compromising target binding .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with biological targets like COX-2 or tubulin .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Replicate experiments under controlled conditions (e.g., fixed cell passage numbers, serum-free media) to minimize variability .

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .

- Meta-analysis : Compare datasets from orthogonal methods (e.g., in vitro vs. ex vivo models) to distinguish artifacts from true activity .

Q. How can computational modeling improve the design of derivatives with enhanced selectivity?

- Molecular dynamics simulations : Analyze ligand-target binding stability over 100-ns trajectories to prioritize derivatives with favorable interaction profiles .

- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, CYP450 inhibition) early in the design phase .

- Free-energy perturbation (FEP) : Quantify binding energy differences between wild-type and mutant targets (e.g., resistance-conferring mutations) .

Methodological Considerations

Q. What experimental controls are essential when studying its mechanism of action?

- Positive/Negative controls : Include known inhibitors (e.g., celecoxib for COX-2) and vehicle-only treatments in dose-response studies .

- Gene knockdown : Use siRNA or CRISPR-Cas9 to validate target involvement (e.g., apoptosis assays post-Bcl-2 knockdown) .

- Competitive binding assays : Titrate unlabeled compound to confirm specificity in radioligand displacement experiments .

Q. How should researchers address solubility challenges in in vivo studies?

- Formulation optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin-based carriers to enhance bioavailability .

- Salt formation : Explore hydrochloride or sodium salts to improve aqueous solubility without altering pharmacodynamics .

- Pharmacokinetic profiling : Conduct IV/PO crossover studies in rodent models to assess absorption and first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.